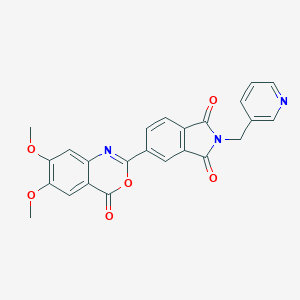
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a naturally occurring compound found in various plants such as wheat, maize, and rye. DIMBOA has been studied extensively due to its various biological activities, including its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells is not fully understood. However, studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have various other biological activities. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can exhibit antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a protective effect against various environmental stresses, such as drought and insect infestation, in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its availability in various plants. Additionally, the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be achieved through various methods. However, one limitation of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that high concentrations of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be toxic to cells and can potentially cause cell death.
Zukünftige Richtungen
There are various future directions for the study of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel anticancer agents based on the structure of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione. Additionally, further studies are needed to fully understand the mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in cancer cells. Other potential directions include the study of the potential use of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as neurodegenerative diseases, and the development of new methods for the synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.
Synthesemethoden
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can be achieved through various methods, including the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-hydroxy-2(1H)-benzoxazinone in the presence of a base. Other methods include the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-2(1H)-benzoxazinone in the presence of a base and the reaction of 2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione with 6,7-dimethoxy-4-oxo-2(1H)-benzoxazinone in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential as an anticancer agent. Studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other studies have shown that 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
Eigenschaften
Produktname |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C24H17N3O6 |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O6/c1-31-19-9-17-18(10-20(19)32-2)26-21(33-24(17)30)14-5-6-15-16(8-14)23(29)27(22(15)28)12-13-4-3-7-25-11-13/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
CLCGKLGNWCRJQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)


![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)
